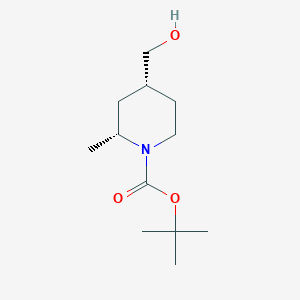

tert-butyl (2R,4R)-4-(hydroxymethyl)-2-methylpiperidine-1-carboxylate

Description

This compound is a chiral piperidine derivative featuring a tert-butyl carbamate protecting group, a hydroxymethyl substituent at the 4-position, and a methyl group at the 2-position. Its (2R,4R) stereochemistry is critical for its applications in medicinal chemistry, particularly as an intermediate in synthesizing kinase inhibitors or proteolysis-targeting chimeras (PROTACs) . The tert-butyl group enhances solubility in organic solvents, while the hydroxymethyl moiety offers a site for further functionalization, such as oxidation or coupling reactions .

Properties

IUPAC Name |

tert-butyl 4-(hydroxymethyl)-2-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-9-7-10(8-14)5-6-13(9)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOVPEAYTWFSBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1C(=O)OC(C)(C)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807941-59-8 | |

| Record name | rac-tert-butyl (2R,4R)-4-(hydroxymethyl)-2-methylpiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R,4R)-4-(hydroxymethyl)-2-methylpiperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reductive amination of 4-piperidone with appropriate amines or the cyclization of amino alcohols.

Introduction of the Hydroxymethyl Group: This step often involves the selective reduction of a carbonyl group to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Esterification: The carboxylate group is introduced by esterification of

Biological Activity

tert-butyl (2R,4R)-4-(hydroxymethyl)-2-methylpiperidine-1-carboxylate (CAS No. 1932499-17-6) is a piperidine derivative with potential biological applications. This compound has garnered interest due to its structural features that suggest possible interactions with biological targets, particularly in the context of drug discovery and development. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H23NO3

- Molecular Weight : 229.32 g/mol

- IUPAC Name : this compound

The compound features a piperidine ring substituted with a hydroxymethyl group and a tert-butyl ester, which may enhance its solubility and bioavailability.

Biological Activity Overview

The biological activity of this compound has been explored primarily through its potential as an inhibitor in various biochemical pathways. Notably, research has indicated its role as an inhibitor of the enzyme MenA, which is crucial in the menaquinone biosynthesis pathway in Mycobacterium tuberculosis (Mtb).

Inhibition of MenA

A recent study demonstrated that derivatives of piperidine, including this compound, exhibit significant inhibitory activity against MenA. The IC50 values for these compounds ranged from 13 to 22 μM, indicating promising potency against Mtb .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies have provided insights into how modifications to the piperidine scaffold influence biological activity. Key features affecting potency include:

- Hydroxymethyl Substitution : Enhances interaction with the enzyme's active site.

- Tert-butyl Group : Improves lipophilicity and membrane permeability.

Table 1: SAR Data for Piperidine Derivatives

| Compound | R Group | IC50 (μM) | GIC50 (μM) |

|---|---|---|---|

| A | -OH | 13 | 8 |

| B | -OCH3 | 22 | 10 |

| C | -Cl | 25 | >50 |

Case Studies

- Antimycobacterial Activity : In vivo studies demonstrated that combinations of piperidine derivatives, including this compound, achieved nearly complete sterilization of Mtb in infected models within two weeks when used alongside other agents targeting the electron transport chain .

- Cancer Therapeutics : Some derivatives have shown cytotoxic effects in cancer cell lines. For instance, compounds structurally related to this compound were evaluated for their ability to induce apoptosis in hypopharyngeal tumor cells . These findings suggest potential applications in oncology.

Comparison with Similar Compounds

Substituent Variations in Piperidine Derivatives

Table 1: Structural and Functional Comparisons

Key Observations:

- Hydrophilicity : The hydroxymethyl group in the target compound increases polarity compared to alkyl-substituted analogs (e.g., 4-methylpentyl in ), enhancing aqueous solubility for biological applications.

- Stereochemical Influence : The (2R,4R) configuration distinguishes it from diastereomers like (2S,4S)-4-hydroxy-2-methylpiperidine derivatives, which may exhibit divergent binding affinities to targets like CDK9 or SIRT1 .

- Functionalization Potential: Hydroxymethyl and methyl groups enable site-specific modifications, such as oxidation to carboxylic acids or coupling via Mitsunobu reactions, unavailable in simpler tert-butyl piperidines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.